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molecular formula C9H9N3O B8445213 2-(1H-1,2,4-triazol-1-ylmethyl)phenol

2-(1H-1,2,4-triazol-1-ylmethyl)phenol

Cat. No. B8445213
M. Wt: 175.19 g/mol
InChI Key: CHJKPKZVPNPXEO-UHFFFAOYSA-N
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Patent
US05587392

Procedure details

The mixture of 2-hydroxymethylphenol (25.3 g) and 1H-1,2,4-triazole (15.5 g) was agitated at about 160° C. for 1 hour. After left to stand for cooling, the mixture was solidified into crystal, which was then recrystallized from ethanol and collected to give the title compound (27 g; 76 %).
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].[NH:10]1[CH:14]=[N:13][CH:12]=[N:11]1>>[N:10]1([CH2:2][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[OH:9])[CH:14]=[N:13][CH:12]=[N:11]1

Inputs

Step One
Name
Quantity
25.3 g
Type
reactant
Smiles
OCC1=C(C=CC=C1)O
Name
Quantity
15.5 g
Type
reactant
Smiles
N1N=CN=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
was agitated at about 160° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After left
TEMPERATURE
Type
TEMPERATURE
Details
for cooling
CUSTOM
Type
CUSTOM
Details
was then recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
collected

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(N=CN=C1)CC1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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